Benzene, 1-(4-bromophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-
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Overview
Description
Benzene, 1-(4-bromophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)- is a complex organic compound that features a benzene ring substituted with bromophenoxy and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(4-bromophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)- typically involves multi-step organic reactions. One common approach might include:
Bromination: Introduction of a bromine atom to the benzene ring.
Etherification: Formation of the phenoxy group through a nucleophilic substitution reaction.
Alkylation: Attachment of the trifluoromethylphenyl group via Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could involve the removal of the bromine atom or reduction of other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could replace the bromine or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydroxide for nucleophilic substitution or halogens for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce new functional groups like nitro or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or materials. Its unique structure might make it useful in the development of new polymers or as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, derivatives of this compound could be explored for their potential pharmacological properties. The trifluoromethyl group is known to enhance the biological activity of many compounds, making it a candidate for drug development.
Industry
Industrially, this compound might find applications in the production of specialty chemicals, coatings, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for any biological or chemical effects of this compound would depend on its interaction with specific molecular targets. For example, it might interact with enzymes or receptors in biological systems, leading to a particular physiological response. The pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-(4-chlorophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-
- Benzene, 1-(4-fluorophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-
Uniqueness
The presence of the bromine atom and the trifluoromethyl group in Benzene, 1-(4-bromophenoxy)-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)- distinguishes it from similar compounds
Properties
CAS No. |
80843-94-3 |
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Molecular Formula |
C24H22BrF3O2 |
Molecular Weight |
479.3 g/mol |
IUPAC Name |
1-bromo-4-[3-[[2-methyl-2-[3-(trifluoromethyl)phenyl]propoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C24H22BrF3O2/c1-23(2,18-6-4-7-19(14-18)24(26,27)28)16-29-15-17-5-3-8-22(13-17)30-21-11-9-20(25)10-12-21/h3-14H,15-16H2,1-2H3 |
InChI Key |
RRWZLZBIAALENS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)Br)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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